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Compound of Interest

Compound Name: 3-(Pentyloxy)azetidine

CAS No.: 1220021-55-5

Cat. No.: B1439876

Get Quote

Executive Summary
3-(Pentyloxy)azetidine (CAS: 1309207-29-1, HCl salt) represents a high-value "fragment-

lead" in medicinal chemistry.[1] It combines a constrained, polar azetidine head group with a

flexible, lipophilic pentyloxy tail. This amphiphilic topology mimics the pharmacophores of

several bioactive lipid modulators and neurotransmitter transporter inhibitors.

This guide outlines a systematic approach to identifying therapeutic targets for this scaffold,

moving from in silico prediction to biophysical validation. The core hypothesis posits that the 3-

alkoxyazetidine motif functions as a bioisostere for 3-alkoxypyrrolidines and piperidines,

granting access to targets within the Central Nervous System (CNS) and Lipid Signaling

GPCRs.

Part 1: Chemical Profile & Pharmacophore Mapping
To identify targets, we must first define the molecular interaction potential of the probe.

Structural Properties[2][3][4]
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Core: Azetidine (4-membered nitrogen heterocycle).[2] High ring strain (~25 kcal/mol) lowers

the pKa of the amine (typically ~9.5-10.0) compared to pyrrolidine, enhancing blood-brain

barrier (BBB) permeability.

Linker: Ether oxygen at the 3-position. Acts as a hydrogen bond acceptor (HBA) and

introduces a specific vector for the side chain.

Tail: Pentyl group (

). Provides significant lipophilicity (cLogP shift ~ +2.5 vs. unsubstituted azetidine), enabling
interaction with deep hydrophobic pockets or lipid bilayers.

The "Lipid-Amine" Pharmacophore
The molecule projects three distinct interaction points essential for target recognition:

Cationic Center (N1): Interactions with Asp/Glu residues in GPCR transmembrane bundles

or transporter vestibules.

H-Bond Acceptor (O3): Directional interaction with Ser/Thr/Tyr residues.

Hydrophobic Vector (C5-Tail): Van der Waals contacts in allosteric pockets.

Part 2: High-Confidence Target Classes
Based on structural homology to known actives (SAR by catalog) and bioisosteric principles,

the following target classes are prioritized.

Monoamine Transporters (SERT, NET, DAT)
The 3-substituted azetidine scaffold is a privileged structure in Triple Reuptake Inhibitors

(TRIs).

Mechanism: Competitive inhibition of neurotransmitter uptake.

Rationale: Literature validates 3-aryl-3-oxypropylamine motifs as potent TRIs. While most

potent analogs possess an aryl ether, the pentyl ether variant serves as a lipophilic probe to

map the hydrophobic tolerance of the S1/S2 pockets in the transporter.
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Reference:Han et al.[3] demonstrated that 3-substituted azetidines effectively inhibit

serotonin and norepinephrine reuptake [1].

Sphingosine-1-Phosphate Receptors (S1P1-5)
Mechanism: Agonism or functional antagonism (internalization).

Rationale: S1P receptors bind endogenous sphingolipids (polar head + long alkyl tail). 3-
(Pentyloxy)azetidine mimics the sphingosine headgroup (amino-alcohol equivalent) and the

proximal lipid tail.

Analogy: Approved drugs like Siponimod and Ozanimod utilize constrained

azetidine/azetidine-like cores with lipophilic extensions to navigate the S1P binding tunnel.

Nicotinic Acetylcholine Receptors (nAChR)
Mechanism: Orthosteric modulation (

or

subtypes).

Rationale: The "Azetidine ether" is a classic pharmacophore for nAChR ligands (e.g., A-

85380 derivatives). The distance between the basic nitrogen and the ether oxygen is critical

for binding to the acetylcholine pocket. The pentyl chain may probe the accessory

hydrophobic pocket often exploited to gain subtype selectivity.

Soluble Epoxide Hydrolase (sEH)
Mechanism: Transition state inhibition.

Rationale: Azetidine ureas and amides are documented sEH inhibitors [2].[4] While 3-
(Pentyloxy)azetidine lacks the urea moiety, it serves as a nucleophilic fragment for

fragment-based growing into the catalytic tunnel of sEH.

Part 3: Target Deconvolution Workflow
The following diagram illustrates the decision tree for validating targets for 3-
(Pentyloxy)azetidine.
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Query: 3-(Pentyloxy)azetidine
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Figure 1: Strategic workflow for deconvoluting the pharmacological profile of azetidine ether

probes.

Part 4: Experimental Protocols
To validate the hypotheses above, the following specific assays are recommended.

Protocol: Thermal Proteome Profiling (TPP)
Since the specific target is hypothetical, TPP allows for an unbiased, proteome-wide search.
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Lysate Preparation: Generate cell lysates (e.g., HEK293 or SH-SY5Y for CNS targets).

Compound Incubation: Treat lysate aliquots with 3-(Pentyloxy)azetidine (10 µM and 100

µM) vs. DMSO control.

Thermal Challenge: Heat aliquots across a gradient (37°C to 67°C).

Analysis: Quantitative Mass Spectrometry (LC-MS/MS).

Hit Criteria: Proteins showing a significant thermal stability shift (

C) in the presence of the compound are candidate targets.

Protocol: Monoamine Uptake Assay (SERT/NET)
To test the "Triple Reuptake" hypothesis:

Step Description

1. Cell Line
CHO or HEK293 cells stably expressing hSERT,

hNET, or hDAT.

2. Seeding
50,000 cells/well in 96-well plates (Poly-D-lysine

coated).

3. Treatment

Add 3-(Pentyloxy)azetidine (0.1 nM – 10 µM) in

assay buffer (HBSS + 0.1% BSA). Incubate 15

min at 37°C.

4. Substrate
Add fluorescent neurotransmitter analog (e.g.,

ASP+ for NET/DAT) or radiolabeled [3H]-5-HT.

5. Detection
Measure fluorescence intensity or scintillation

counts after 30 min.

6. Analysis
Plot dose-response curves to determine

.

Part 5: SAR & Analog Expansion
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If 3-(Pentyloxy)azetidine shows weak activity (

), structural optimization is required. The following SAR map guides expansion.

3-(Pentyloxy)azetidine
(Lead)

N-Substitution
(Benzyl/Sulfonyl) Derivatization

Linker Switch
(Ether -> Amine/Amide)

 Bioisostere

Tail Rigidification
(Pentyl -> Phenyl/Cyclohexyl)

 Constraint

Improves Potency (sEH/GPCR)

Modulates Basicity (Transporters)

Selectivity (nAChR vs S1P)

Click to download full resolution via product page

Figure 2: Structural Activity Relationship (SAR) expansion strategy.

Critical Modification: N-Substitution
The free amine of 3-(Pentyloxy)azetidine is a versatile handle.

For sEH Inhibition: React with isocyanates to form urea derivatives (e.g., N-benzyl-3-
(pentyloxy)azetidine-1-carboxamide).

For Sigma Receptors: Alkylate with phenethyl halides to target Sigma-1 (

) receptors, known to bind N-alkylated saturated heterocycles.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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